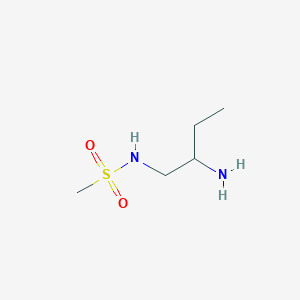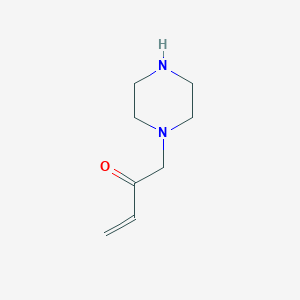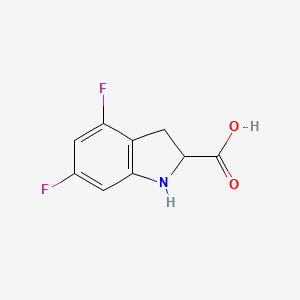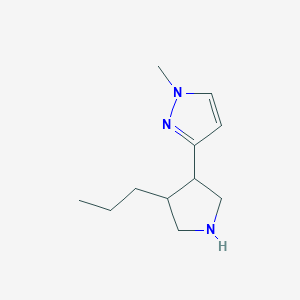![molecular formula C15H21BrN2O2 B13198741 tert-butyl N-[4-(3-bromophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13198741.png)
tert-butyl N-[4-(3-bromophenyl)pyrrolidin-3-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[4-(3-bromophenyl)pyrrolidin-3-yl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromophenyl group, and a pyrrolidinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(3-bromophenyl)pyrrolidin-3-yl]carbamate typically involves the reaction of 3-bromoaniline with tert-butyl chloroformate in the presence of a base. The reaction is carried out at ambient temperature using an appropriate solvent and catalyst . The general reaction scheme is as follows:
Step 1: 3-bromoaniline is reacted with tert-butyl chloroformate.
Step 2: The reaction mixture is stirred at room temperature.
Step 3: The product is isolated and purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of scale-up synthesis, including optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-[4-(3-bromophenyl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, tert-butyl N-[4-(3-bromophenyl)pyrrolidin-3-yl]carbamate is used as an intermediate for the synthesis of more complex molecules. It serves as a building block in the construction of various heterocyclic compounds .
Biology and Medicine: It can be used to develop new drugs targeting specific biological pathways .
Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it a valuable intermediate for the synthesis of advanced materials .
Mécanisme D'action
The mechanism of action of tert-butyl N-[4-(3-bromophenyl)pyrrolidin-3-yl]carbamate is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl group may play a role in binding to these targets, while the bromophenyl group could influence the compound’s overall activity and selectivity .
Comparaison Avec Des Composés Similaires
- tert-Butyl (3-hydroxypropyl)carbamate
- tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate
- tert-Butyl {1-[amino(imino)methyl]-3-pyrrolidinyl}carbamate hydrochloride hydrate
Comparison: tert-Butyl N-[4-(3-bromophenyl)pyrrolidin-3-yl]carbamate is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications due to its specific structure .
Propriétés
Formule moléculaire |
C15H21BrN2O2 |
|---|---|
Poids moléculaire |
341.24 g/mol |
Nom IUPAC |
tert-butyl N-[4-(3-bromophenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-13-9-17-8-12(13)10-5-4-6-11(16)7-10/h4-7,12-13,17H,8-9H2,1-3H3,(H,18,19) |
Clé InChI |
LHNWSBDNCOLGKC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CNCC1C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


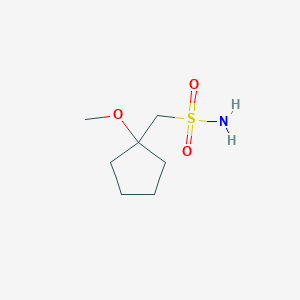

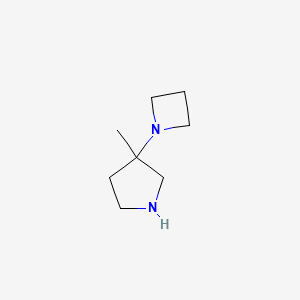
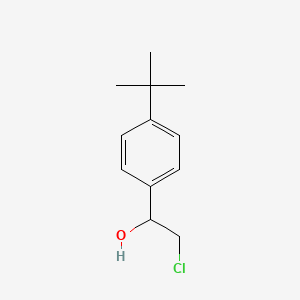
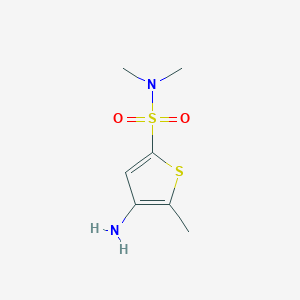
![Benzyl 3-[(chlorosulfonyl)methyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13198692.png)
